molecular formula C20H27F2N3O B5366513 (2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide

(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide

Cat. No.: B5366513
M. Wt: 363.4 g/mol
InChI Key: YZMHAXWGVVNBQG-KFKAGJAMSA-N
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Description

(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[52202,6]undecane-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and diazatricyclo groups

Properties

IUPAC Name

(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N3O/c1-3-23(4-2)20(26)25-12-15(14-6-5-7-16(21)17(14)22)19-18(25)13-8-10-24(19)11-9-13/h5-7,13,15,18-19H,3-4,8-12H2,1-2H3/t15-,18+,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMHAXWGVVNBQG-KFKAGJAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CC(C2C1C3CCN2CC3)C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[522One common method involves the use of stereoselective [2+2+2] cycloaddition reactions, which are highly efficient for constructing complex polycyclic compounds . These reactions often require the use of transition metal catalysts, such as cobalt or nickel, in combination with chiral ligands to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,6R)-3-(2,3-difluorophenyl)-N,N-diethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide is unique due to its tricyclic structure and the presence of both difluorophenyl and diazatricyclo groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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